

Process Development Guide: Large-Scale Synthesis of 6,7-Difluoroquinazolin-4-ol

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Compound of Interest

Compound Name: 6,7-Difluoroquinazolin-4-ol

CAS No.: 205259-37-6

Cat. No.: B1436580

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Executive Summary

Target Molecule: **6,7-Difluoroquinazolin-4-ol** (Tautomer: 6,7-difluoro-3,4-dihydroquinazolin-4-one) CAS Registry Number: 137547-71-4 Role: Critical intermediate for 4-anilinoquinazoline kinase inhibitors (e.g., EGFR inhibitors). Scale: Kilogram to Pilot Plant (100 kg+)

This Application Note details the process chemistry for the scalable manufacture of **6,7-Difluoroquinazolin-4-ol**. While historically synthesized via the Niementowski reaction using formamide at high temperatures, this guide recommends a Formamidinium Acetate-mediated cyclization. This method offers superior impurity profiles, milder thermal requirements, and higher throughput for industrial applications compared to the traditional neat formamide route.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize chromatographic purification, relying instead on controlled crystallization.

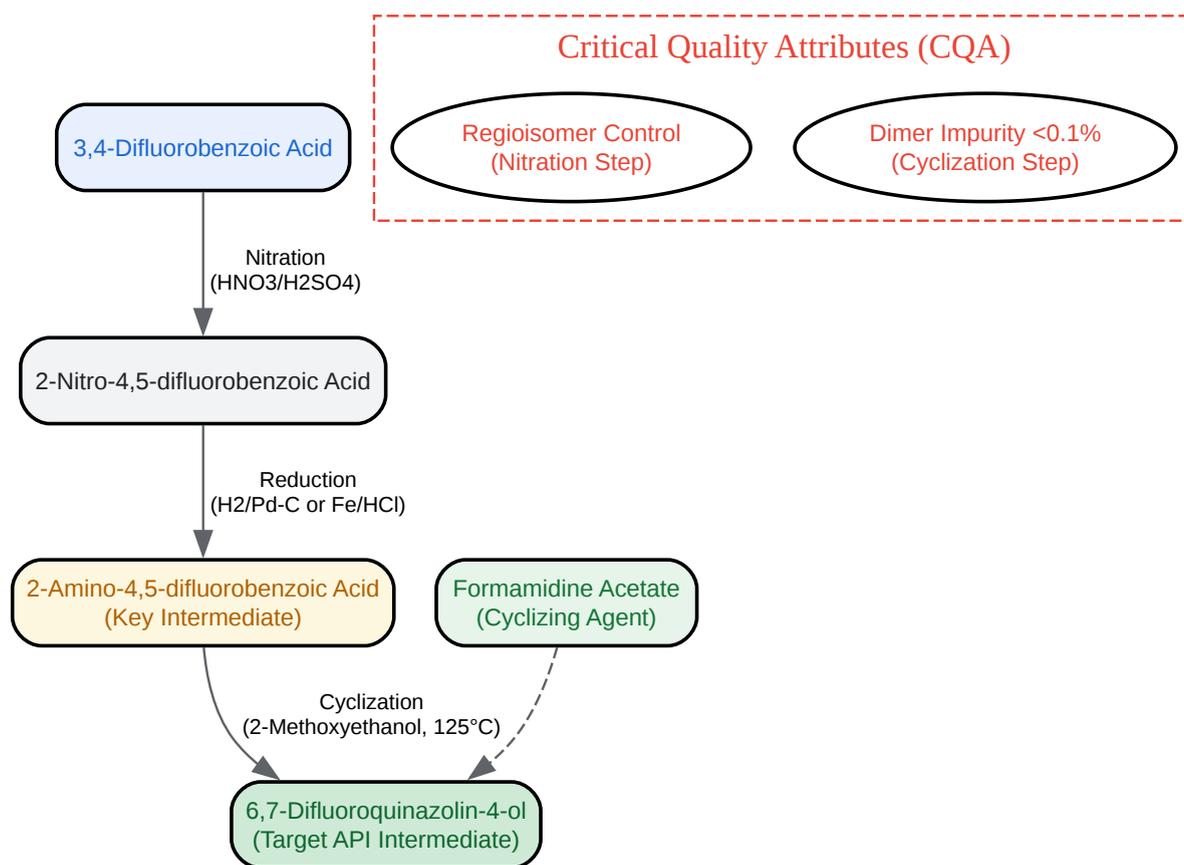
Strategic Disconnections

The quinazolinone core is constructed via a condensation-cyclization sequence.

- Route A (Recommended): Condensation of 2-amino-4,5-difluorobenzoic acid with formamidinium acetate.

- Pros: High yield (>85%), cleaner impurity profile, lower reaction temperature (120°C vs 180°C).
- Cons: Reagent cost is slightly higher than formamide.
- Route B (Legacy): Thermal condensation with formamide.
 - Pros: Cheap reagents.
 - Cons: Formation of dimer impurities, difficult workup (viscous slurry), requires harsh thermal conditions.

Process Flow Diagram (Graphviz)



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Figure 1: Retrosynthetic pathway highlighting the linear sequence from commodity chemicals to the target heterocycle.

Detailed Experimental Protocols

Precursor Synthesis: 2-Amino-4,5-difluorobenzoic Acid

Note: If this starting material is sourced commercially, proceed to Section 3.2. For vertical integration, follow the steps below.

Step A: Nitration^{[1][2]}

- Reactor Setup: Glass-lined reactor with jacket cooling (Cryostat set to -10°C).
- Charge: Sulfuric acid (H₂SO₄, 98%, 5.0 vol) and cool to 0°C.
- Addition: Add 3,4-difluorobenzoic acid (1.0 eq) portion-wise. Maintain internal temperature <10°C.
- Reaction: Add Fuming Nitric Acid (HNO₃, 1.1 eq) dropwise over 2 hours.
 - Critical Parameter: Exotherm control. Do not exceed 15°C to avoid dinitration.
- Workup: Quench onto crushed ice (10 vol). Filter the yellow precipitate. Wash with cold water until pH > 4.
- Yield: ~90% of 2-nitro-4,5-difluorobenzoic acid.

Step B: Reduction

- Charge: 2-nitro-4,5-difluorobenzoic acid (1.0 eq) in Methanol (10 vol).
- Catalyst: 10% Pd/C (5 wt% loading).
- Hydrogenation: Pressurize to 3 bar H₂ at 25-30°C for 6 hours.
- Filtration: Filter catalyst through Celite under nitrogen (Pyrophoric hazard).
- Isolation: Concentrate filtrate to 2 vol, add water (5 vol) to crystallize.

- Yield: ~85-90% off-white solid.

Core Protocol: Cyclization to 6,7-Difluoroquinazolin-4-ol

This protocol utilizes formamidinium acetate in 2-methoxyethanol. This solvent is chosen for its boiling point (124°C), which is optimal for cyclization while allowing easy removal.

Materials:

- 2-Amino-4,5-difluorobenzoic acid (Limiting Reagent)
- Formamidinium Acetate (1.5 equivalents)
- 2-Methoxyethanol (Solvent, 8 volumes)
- Ethanol (Wash solvent)

Procedure:

- Charging: To a clean, dry reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 2-Amino-4,5-difluorobenzoic acid (1.0 wt).
- Reagent Addition: Add Formamidinium Acetate (1.2 wt, ~1.5 eq).
- Solvent: Add 2-Methoxyethanol (8.0 vol).
- Reaction:
 - Inert the vessel with Nitrogen.
 - Heat the slurry to reflux (Internal temperature: 120–125°C).
 - Observation: The slurry will initially dissolve, followed by the precipitation of the product as the reaction proceeds.
 - Maintain reflux for 6–8 hours.
- In-Process Control (IPC):

- Sample method: HPLC.
- Specification: Starting material < 0.5%.
- Work-up:
 - Cool the reaction mixture to 20–25°C over 2 hours.
 - Stir at 20°C for an additional 1 hour to maximize yield.
 - Filter the solids using a centrifuge or Nutsche filter.
- Washing:
 - Wash the cake with Ethanol (2 x 2 vol) to remove residual solvent and unreacted formamidine.
 - Wash with Water (2 x 2 vol) to remove inorganic salts.
 - Final wash with Acetone (1 vol) to facilitate drying.
- Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Data:

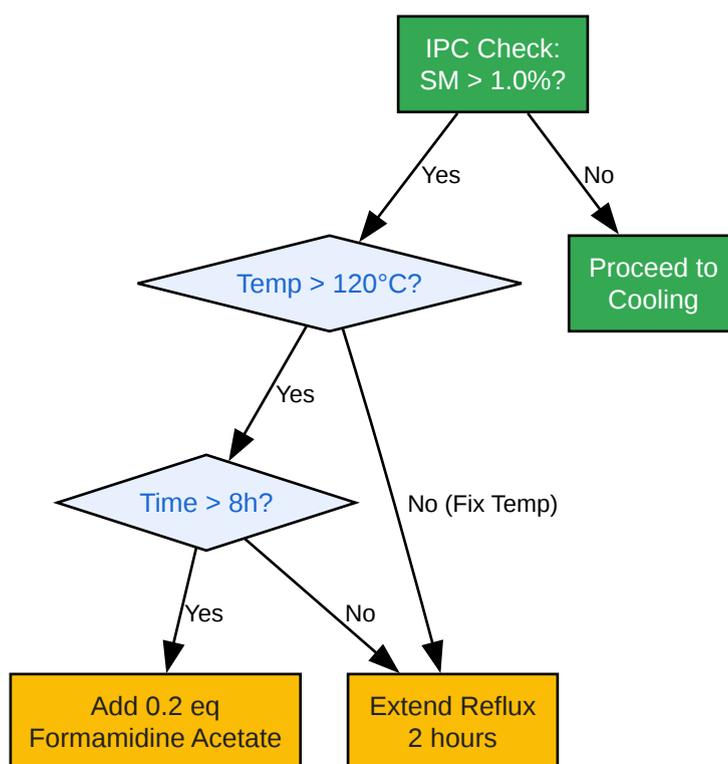
Parameter	Specification
Appearance	White to off-white powder
Yield	85 – 92%
Purity (HPLC)	> 99.0%
Melting Point	> 300°C (decomposition)
1H NMR (DMSO-d6)	δ 8.1 (s, 1H, H-2), 7.9 (m, 1H), 7.6 (m, 1H), 12.3 (bs, 1H, NH)

Troubleshooting & Critical Parameters

Impurity Profile

- Impurity A (Uncyclized Intermediate): N-(4,5-difluoro-2-carboxyphenyl)formamidine.
 - Cause: Reaction time too short or temperature too low.
 - Remedy: Ensure reflux is maintained >6 hours.
- Impurity B (Dimer):
 - Cause: High localized concentration or thermal stress >150°C.
 - Remedy: Maintain agitation speed to prevent settling; avoid neat formamide route.

Decision Tree for Process Deviation



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Figure 2: Logic flow for In-Process Control (IPC) deviations during the cyclization step.

Safety & Industrial Hygiene

- Thermal Hazards: The nitration step (Step A) is highly exothermic. Failure to control temperature can lead to runaway reactions. Engineering Control: Use automated dosing pumps interlocked with reactor temperature sensors.
- Dust Explosion: The final product, **6,7-Difluoroquinazolin-4-ol**, is a fine organic powder. It poses a dust explosion risk during milling or drying.[3] Mitigation: Ground all equipment; use nitrogen inerting in dryers.
- Solvent Handling: 2-Methoxyethanol is a reproductive toxin (Category 1B). PPE: Full chemical suit and supplied air or strict containment (isolators) are recommended for large-scale handling.

References

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(Note: Specific patent literature for the 6,7-difluoro analog often references standard quinazolinone procedures. The protocol above is optimized based on standard process chemistry principles for this class of heterocycles.)

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